N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-18-15-19(2)24-22(16-18)32-25(27-24)28(17-20-9-6-7-13-26-20)23(29)12-8-14-33(30,31)21-10-4-3-5-11-21/h3-7,9-11,13,15-16H,8,12,14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULEWCIYGPCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, identified by its CAS number 923088-00-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 479.6 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 923088-00-0 |
| Molecular Formula | C₃₅H₃₁N₃O₃S₂ |
| Molecular Weight | 479.6 g/mol |
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, related thiazole compounds demonstrated minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .
Anticancer Potential
The compound has also been evaluated for anticancer activity. In a study involving several tumor cell lines, certain benzothiazole derivatives exhibited significant cytotoxic effects. The most potent compounds showed IC50 values in the micromolar range against prostate cancer cell lines (PC-3) and were further investigated for their inhibition of tyrosine kinases, which are crucial in cancer progression .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For example, compounds containing the benzothiazole scaffold have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .
Case Studies
- Antibacterial Effectiveness : A study demonstrated that similar compounds had a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Screening : In a cytotoxicity assay against six different cancer cell lines, several derivatives showed promising results with IC50 values ranging from 5 µM to 15 µM. Notably, some compounds were effective against drug-resistant strains .
- Neuroprotective Effects : Research on related thiazole compounds indicated protective effects on neuronal cells under ischemic conditions. These findings suggest potential applications in treating neurodegenerative diseases through the modulation of oxidative stress pathways .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C23H30N3O3S
- Molecular Weight : 430.66 g/mol
Synthesis of the Compound
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide typically involves several steps:
- Formation of the Benzothiazole Core : The initial step often includes cyclization reactions involving thiourea derivatives and α-haloketones.
- Introduction of Functional Groups : Subsequent reactions introduce the phenylsulfonyl and pyridine groups through sulfonylation and nucleophilic substitution reactions.
- Purification : The compound is purified through crystallization or chromatography to achieve the desired purity and yield.
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
For instance, a study highlighted the effectiveness of similar compounds in targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in cancer progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with benzo[d]thiazole cores have been reported to exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Testing :
- In vitro studies have shown that derivatives of this compound exhibit significant activity against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
